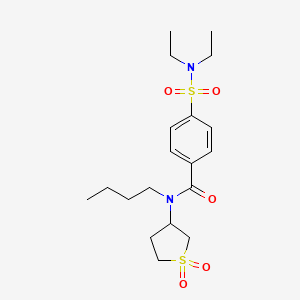

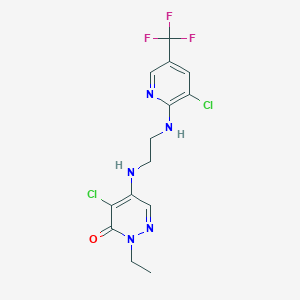

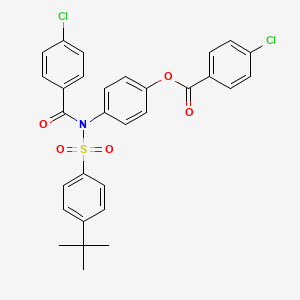

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, also known as BDBES, is a chemical compound that has been of significant interest in scientific research. It is a sulfonamide derivative that has shown potential as an anticancer agent due to its ability to inhibit the activity of certain enzymes in cancer cells.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Action

Research indicates that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds similar to N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, have shown promising antimicrobial and antifungal activity. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal action against Candida albicans (Sych et al., 2019).

Enzyme Inhibition

Aromatic sulfonamides, closely related to the compound , have been studied as inhibitors of various carbonic anhydrase (CA) isoenzymes. These compounds have shown nanomolar half maximal inhibitory concentration (IC50) ranges, indicating potent inhibitory effects on these enzymes (Supuran et al., 2013).

Cardiac Electrophysiological Activity

Compounds structurally similar to N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds exhibited potency in in vitro assays comparable to known selective class III agents, which are used in clinical trials for cardiac conditions (Morgan et al., 1990).

Detection Techniques in Chemical and Biological Sciences

Some derivatives of this compound have been used in developing reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols. These probes are significant in chemical, biological, and environmental sciences for the sensitive and selective detection of relevant toxic substances (Wang et al., 2012).

Antipsychotic Potential

Substituted benzamide derivatives, which include structures related to the compound , have been evaluated as potential atypical antipsychotic agents. These compounds showed potent in vitro and in vivo activities indicative of potential antipsychotic activity (Norman et al., 1996).

Synthesis of Protected Amino Alcohols

N-tert-Butanesulfinyl aldimines and ketimines, similar to the compound , have been used as precursors in the synthesis of protected 1,2-amino alcohols. These compounds demonstrate high yields and diastereoselectivities in synthesis processes (Tang et al., 2001).

Synthesis of Heterocyclic Carboxamides as Antipsychotic Agents

Heterocyclic analogues of benzamides have been synthesized and evaluated as potential antipsychotic agents. These studies contribute to the understanding of the role and potential applications of such compounds in the treatment of psychotic disorders (Norman et al., 1996).

Fluorescent Chemosensor for Cobalt(II) Ions in Living Cells

A fluorescent chemosensor based on a derivative of the compound was prepared for detecting cobalt(II) ions in living cells. The sensor demonstrated high sensitivity and selectivity, highlighting its potential for biological and environmental applications (Liu et al., 2019).

Eigenschaften

IUPAC Name |

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5S2/c1-4-7-13-21(17-12-14-27(23,24)15-17)19(22)16-8-10-18(11-9-16)28(25,26)20(5-2)6-3/h8-11,17H,4-7,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJDGMVVRSVTQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

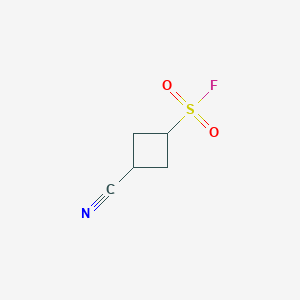

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)

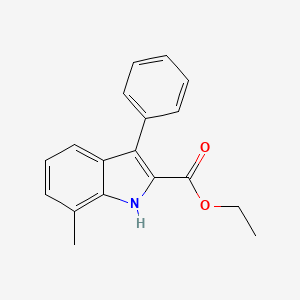

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2813052.png)

![2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2813060.png)